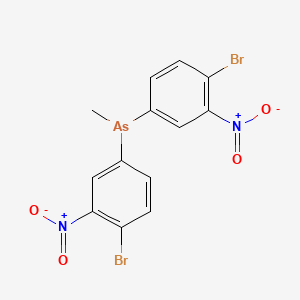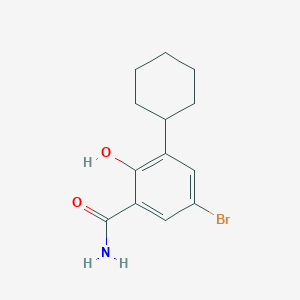
Silanediamine, 1,1-dichloro-N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂Si and a molecular weight of 187.143 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- typically involves the reaction of tetramethylsilane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Scientific Research Applications
Chemistry: In chemistry, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism by which Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- exerts its effects involves the interaction of its functional groups with various molecular targets. The chlorine atoms can participate in substitution reactions, while the silicon-nitrogen bonds provide stability and reactivity under specific conditions .
Comparison with Similar Compounds
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetraethyl-
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetrapropyl-
Comparison: Compared to its similar compounds, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is unique due to its specific structural arrangement and reactivity. The presence of tetramethyl groups provides distinct steric and electronic properties, making it suitable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
13328-30-8 |
|---|---|
Molecular Formula |
C4H12Cl2N2Si |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
N-[dichloro(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12Cl2N2Si/c1-7(2)9(5,6)8(3)4/h1-4H3 |
InChI Key |
IBYYZDHAJZICKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](N(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


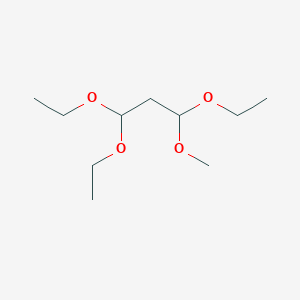


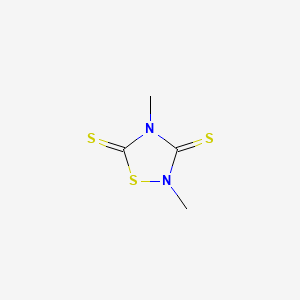
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
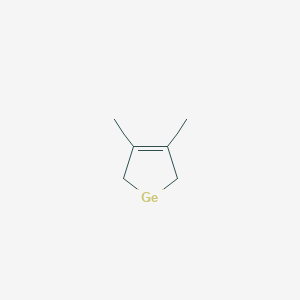

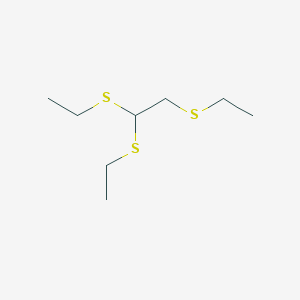
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
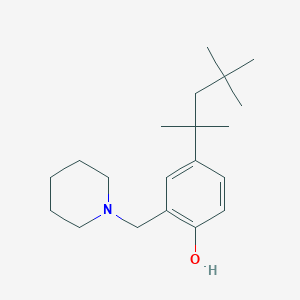
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
